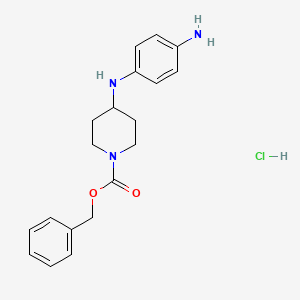

Benzyl 3-aminoazetidine-1-carboxylate hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

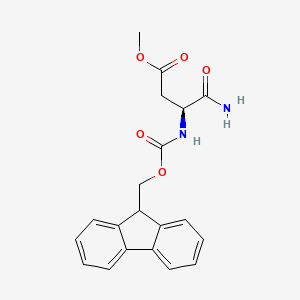

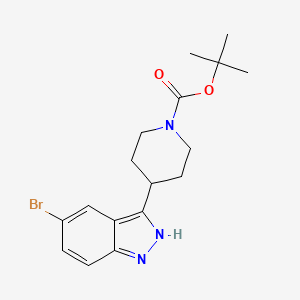

Benzyl 3-aminoazetidine-1-carboxylate hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic and industrial applications. It has a molecular formula of C11H15ClN2O2 .

Molecular Structure Analysis

The molecular structure of this compound is characterized by a benzyl group attached to an azetidine ring, which is a four-membered cyclic amine. The azetidine ring is substituted at the 1-position with a carboxylate group and at the 3-position with an amino group .Physical And Chemical Properties Analysis

This compound has a density of 1.2±0.1 g/cm³. It has a boiling point of 336.0±42.0 °C at 760 mmHg. The compound has a vapour pressure of 0.0±0.7 mmHg at 25°C and an enthalpy of vaporization of 57.9±3.0 kJ/mol. Its flash point is 157.0±27.9 °C .Wissenschaftliche Forschungsanwendungen

Synthesis and Derivative Formation

- Synthesis of Analogs and Derivatives : Benzyl 3-aminoazetidine-1-carboxylate hydrochloride is used in the synthesis of various analogs and derivatives. For instance, the synthesis of 2-carboxy-4-methylazetidine, an isomeric analog of dl-proline, involves the reaction of α,β-dibromo carbonyl ester with benzylamine, yielding compounds like 1-benzyl-2-carbomethoxy-4-methyl-azetidine. Further hydrolysis and hydrogenation yield the title compound in practical yield, with its configuration based on previously published arguments (Soriano, Podraza, & Cromwell, 1980).

Bioactive Compound Synthesis

- Creation of Bioactive Molecules : Research includes synthesizing bioactive molecules using azetidine derivatives. For example, new quinolone antibiotics were synthesized utilizing azetidine derivatives obtained from 1-Azabicyclo[1.1.0]butane. Some of these compounds exhibited greater antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) compared to clinically used fluoroquinolone (Ikee et al., 2008).

Peptide Research

- Study of Model Peptides : this compound derivatives are used in the synthesis and conformational study of model peptides. These studies help in understanding the conformational features of these amino acids and their applications in designing foldamers with predictable 3D structures (Žukauskaitė et al., 2014).

Chiral Synthesis

- Enantioselective Biotransformations : The compound is used in the enantioselective biotransformations of racemic azetidine-2-carbonitriles, demonstrating the potential of these reactions in producing chiral azetidine-2-carboxylic acids and their amide derivatives with high efficiency and enantioselectivity. This process is crucial in the synthesis of alpha, gamma-diamino, and other carboxamides (Leng et al., 2009).

Antimicrobial Activity

- Development of Antimicrobial Agents : Studies have shown the synthesis of compounds like N-substituted-3-chloro-2-azetidinones using this compound derivatives. These compounds have been evaluated for their antibacterial activity against various microorganisms, including Staphylococcus aureus and Escherichia coli (Chavan & Pai, 2007).

Wirkmechanismus

The mechanism of action of Benzyl 3-aminoazetidine-1-carboxylate hydrochloride is not explicitly mentioned in the sources I found. Its potential therapeutic and industrial applications suggest that it may interact with biological systems or chemical processes in specific ways.

Safety and Hazards

While specific safety and hazard information for Benzyl 3-aminoazetidine-1-carboxylate hydrochloride is not available in the sources I found, general safety measures for handling chemical substances should be followed. This includes avoiding contact with skin and eyes, using appropriate personal protective equipment, and ensuring good ventilation in the working area .

Eigenschaften

IUPAC Name |

benzyl 3-aminoazetidine-1-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2.ClH/c12-10-6-13(7-10)11(14)15-8-9-4-2-1-3-5-9;/h1-5,10H,6-8,12H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUMHHJPWIBFPJM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)OCC2=CC=CC=C2)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50662455 |

Source

|

| Record name | Benzyl 3-aminoazetidine-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50662455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1203295-44-6 |

Source

|

| Record name | Benzyl 3-aminoazetidine-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50662455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-Butyl 3-iodo-5-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B598116.png)

![4-chloro-1-[(4-methylphenyl)sulfonyl]-1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B598120.png)